molecular formula C8H8N2O2 B579723 3,4-Dimethylisoxazolo[5,4-b]pyridin-6(7H)-one CAS No. 19385-56-9

3,4-Dimethylisoxazolo[5,4-b]pyridin-6(7H)-one

Cat. No.: B579723
CAS No.: 19385-56-9
M. Wt: 164.164
InChI Key: QBSDUUZTKVDTSB-UHFFFAOYSA-N
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Description

3,4-Dimethylisoxazolo[5,4-b]pyridin-6(7H)-one is a heterocyclic compound that belongs to the class of isoxazoles This compound is characterized by its unique structure, which includes a pyridine ring fused with an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethylisoxazolo[5,4-b]pyridin-6(7H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3,4-dimethylpyridine with hydroxylamine to form the isoxazole ring. The reaction conditions often require the use of a strong acid catalyst and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as crystallization and chromatography is also common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethylisoxazolo[5,4-b]pyridin-6(7H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

3,4-Dimethylisoxazolo[5,4-b]pyridin-6(7H)-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3,4-Dimethylisoxazolo[5,4-b]pyridin-6(7H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Dimethylisoxazolo[5,4-b]pyridin-3-ylamine
  • 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid
  • (3-isopropyl-4,6-dimethylisoxazolo[5,4-b]pyridin-5-yl)acetic acid

Uniqueness

3,4-Dimethylisoxazolo[5,4-b]pyridin-6(7H)-one is unique due to its specific substitution pattern and the resulting chemical properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

3,4-dimethyl-7H-[1,2]oxazolo[5,4-b]pyridin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c1-4-3-6(11)9-8-7(4)5(2)10-12-8/h3H,1-2H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYRXCWXCVPKNKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC2=C1C(=NO2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19385-56-9
Record name 3,4-dimethyl-6H,7H-[1,2]oxazolo[5,4-b]pyridin-6-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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